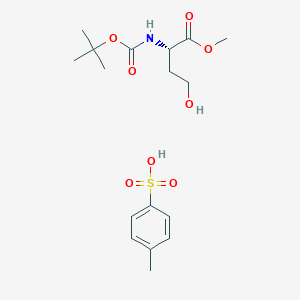

(S)-N-Boc-L-高丝氨酸甲酯甲苯磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

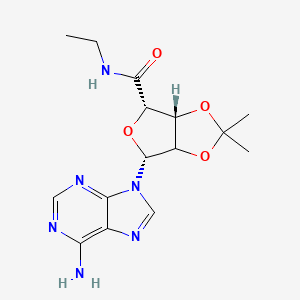

Used in the synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor.

科学研究应用

药物生产中的对映选择性合成

(S)-N-Boc-L-高丝氨酸甲酯甲苯磺酸盐在药物中间体的对映选择性合成中很重要,特别是 L-高丝氨酸甲酯。这个过程对于生产某些药物至关重要,并且合成无需使用 CBZ 和 BOC 等受保护的试剂 (陈星,2008)。

受保护氨基酸的合成

该化合物在合成受保护的氨基酸(如 2,3-l-二氨基丙酸(l-Dap)甲酯)中起作用。这些氨基酸对于各种生化和药物应用至关重要。合成涉及正交保护的甲酯和各种保护基,包括甲苯磺酰基和 Boc 部分 (A. Temperini 等,2020)。

新糖肽的开发

该化合物用于合成衍生物,如 N-Fmoc-O-(N'-Boc-N'-甲基)-氨基高丝氨酸。该衍生物在肽合成中很重要,特别是在形成新糖肽中,新糖肽在分子生物学和药物开发中具有应用 (M. Carrasco 等,2003)。

手性聚合物的合成

该化合物还参与手性聚合物的合成,特别是在制备亮氨酸/异亮氨酸侧链聚合物中。这些聚合物在药物递送和形成 α-螺旋结构中具有应用 (Kamal Bauri 等,2013)。

用于构建新型肽结构

(S)-N-Boc-L-高丝氨酸甲酯甲苯磺酸盐用于构建新型肽结构,如 β-肽结构,这对于理解蛋白质折叠和结构非常重要 (I. Motorina 等,2001)。

未来方向

The future directions for “(S)-N-Boc-L-homoserine Methyl Ester Tosylate” could involve its use in various chemical reactions and syntheses. For instance, ester hydrolysis is a well-known reaction, but it is normally incompatible with either the Fmoc protecting group in basic conditions or the Boc group in an aqueous acidic environment . Therefore, the development of efficient ester hydrolysis methods suitable for Fmoc-protected amino acid that incurs no epimerization could be a potential future direction .

作用机制

Mode of Action

The compound contains a tosylate group , which is known to be a good leaving group. This suggests that it may undergo nucleophilic substitution reactions . The compound also contains an ester group, which could undergo hydrolysis .

Pharmacokinetics

The compound’s solubility could be influenced by the presence of the tosylate group, which is known to improve water solubility .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (S)-N-Boc-L-homoserine Methyl Ester Tosylate. For example, the rate of hydrolysis of the ester group could be influenced by pH .

生化分析

Cellular Effects

The effects of (S)-N-Boc-L-homoserine Methyl Ester Tosylate on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (S)-N-Boc-L-homoserine Methyl Ester Tosylate involves a series of complex biochemical reactions. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-N-Boc-L-homoserine Methyl Ester Tosylate can change over time. This may be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of (S)-N-Boc-L-homoserine Methyl Ester Tosylate can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses. The specific dosage effects can vary depending on the specific animal model and experimental conditions used.

Metabolic Pathways

(S)-N-Boc-L-homoserine Methyl Ester Tosylate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific metabolic pathways it is involved in, and the nature of its involvement, are areas of active research.

Transport and Distribution

The transport and distribution of (S)-N-Boc-L-homoserine Methyl Ester Tosylate within cells and tissues is a complex process that involves various transporters and binding proteins It can also influence its localization or accumulation within cells

Subcellular Localization

The subcellular localization of (S)-N-Boc-L-homoserine Methyl Ester Tosylate can influence its activity or function. This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific mechanisms of subcellular localization and their effects on the compound’s function are areas of active research.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-N-Boc-L-homoserine Methyl Ester Tosylate involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with methyl iodide and subsequent deprotection of the Boc group. The final step involves the tosylation of the resulting compound to yield the tosylate salt.", "Starting Materials": [ "L-homoserine", "Boc2O", "DMAP", "Et3N", "Methyl iodide", "TFA", "Tosyl chloride", "NaHCO3" ], "Reaction": [ "Protection of the carboxylic acid group with Boc2O and DMAP in CH2Cl2", "Addition of Et3N to neutralize the reaction mixture", "Isolation of the Boc-L-homoserine intermediate by filtration and washing with CH2Cl2", "Protection of the amine group with TFA in CH2Cl2", "Addition of methyl iodide to the reaction mixture and stirring at room temperature", "Workup of the reaction mixture with NaHCO3 and extraction with CH2Cl2", "Deprotection of the Boc group with TFA in CH2Cl2", "Addition of tosyl chloride to the reaction mixture and stirring at room temperature", "Workup of the reaction mixture with NaHCO3 and extraction with CH2Cl2", "Isolation of the (S)-N-Boc-L-homoserine Methyl Ester Tosylate by filtration and washing with CH2Cl2" ] } | |

CAS 编号 |

120042-09-3 |

分子式 |

C17H25NO7S |

分子量 |

387.4 g/mol |

IUPAC 名称 |

methyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C17H25NO7S/c1-12-6-8-13(9-7-12)26(21,22)24-11-10-14(15(19)23-5)18-16(20)25-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,18,20)/t14-/m0/s1 |

InChI 键 |

MIZRHFQHMHMZLF-AWEZNQCLSA-N |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CCO)C(=O)OC |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(=O)OC)NC(=O)OC(C)(C)C |

同义词 |

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Methyl Ester 4-Methylbenzenesulfonate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

pyrimidine-2,4-dione](/img/structure/B1140558.png)

![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)